7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a bromine atom attached to a dihydropyrrolo-pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with ethyl glyoxylate, followed by cyclization with ammonia or an amine under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyrrolo-pyrazinone core play crucial roles in binding to these targets and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with a different ring fusion pattern.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: Similar core structure but different substituents and functional groups.
Uniqueness
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific bromine substitution and the dihydropyrrolo-pyrazinone core, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a fused pyrrole and pyrazine ring system with a bromine atom at the 7-position and a carbonyl group at the 1-position, is represented by the molecular formula C₇H₇BrN₂O. Its heterocyclic nature contributes to its reactivity and biological significance.
The compound's structure allows for various chemical reactions, making it versatile in synthetic organic chemistry. Its synthesis typically involves reactions that incorporate oxime derivatives with palladium catalysts, among other methods. The presence of functional groups such as the carbonyl and bromine enhances its potential for interaction with biological targets .
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. In one study, derivatives of this compound were evaluated against five different cancer cell lines, revealing significant inhibitory effects on cell proliferation. The mechanism of action appears to involve interference with cellular pathways essential for tumor growth.
Antibacterial Properties
Another area of investigation includes the antibacterial activity of compounds related to this compound. A series of derivatives incorporating this structure were synthesized and tested against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae, indicating potential for developing new antibacterial agents .
Interaction Studies
Preliminary studies suggest that this compound interacts with various biological targets. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications. However, detailed characterization of these interactions is still needed to elucidate their implications fully .
Comparative Analysis
To better understand the uniqueness of this compound within its chemical class, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one | Similar bicyclic structure but differs in bromination | Potentially different biological activity profiles |
Pyrrolo[1,2-a]pyrazin-1(2H)-one | Lacks halogen substitution | May exhibit different reactivity and stability |
Pyrrolo[3,4-b]quinolin-1(2H)-one | Contains a quinoline moiety | Different pharmacological properties |
This table illustrates how variations in structure can lead to diverse biological activities among related compounds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives derived from this compound against the P388 murine leukemia cell line. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity, suggesting that further development could yield potent anticancer agents .
Case Study 2: Antibacterial Efficacy
Another research effort focused on synthesizing quinolone derivatives linked to this compound and assessing their antibacterial properties. The findings revealed that specific side chains improved activity against resistant bacterial strains, highlighting the compound's potential as a scaffold for novel antibacterial drugs .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h3-4H,1-2H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJOBWZDXFHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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